

Navigating the Identity of Antitumor Agent-82: A Technical Guide

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Compound of Interest

Compound Name: Antitumor agent-82

Cat. No.: B12396083

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The designation "**Antitumor agent-82**" presents a case of ambiguity within scientific literature, referring to at least two distinct chemical entities with different mechanisms of action. This guide provides an in-depth technical overview of the two most prominent compounds identified under this name: a β -carboline derivative that induces autophagy, and OT-82, a potent NAMPT inhibitor. A historical reference to cytotoxic sapogenols also exists under a similar name and is noted for clarity. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical structures, properties, mechanisms of action, and experimental protocols for these compounds.

Antitumor agent-82 (Compound 6g): An Autophagy-Inducing β -Carboline Derivative

Antitumor agent-82, also referred to as compound 6g, is a novel β -carboline derivative identified as a potent anti-tumor agent. Its primary mechanism of action is the induction of autophagy through the ATG5/ATG7 signaling pathway.^{[1][2]}

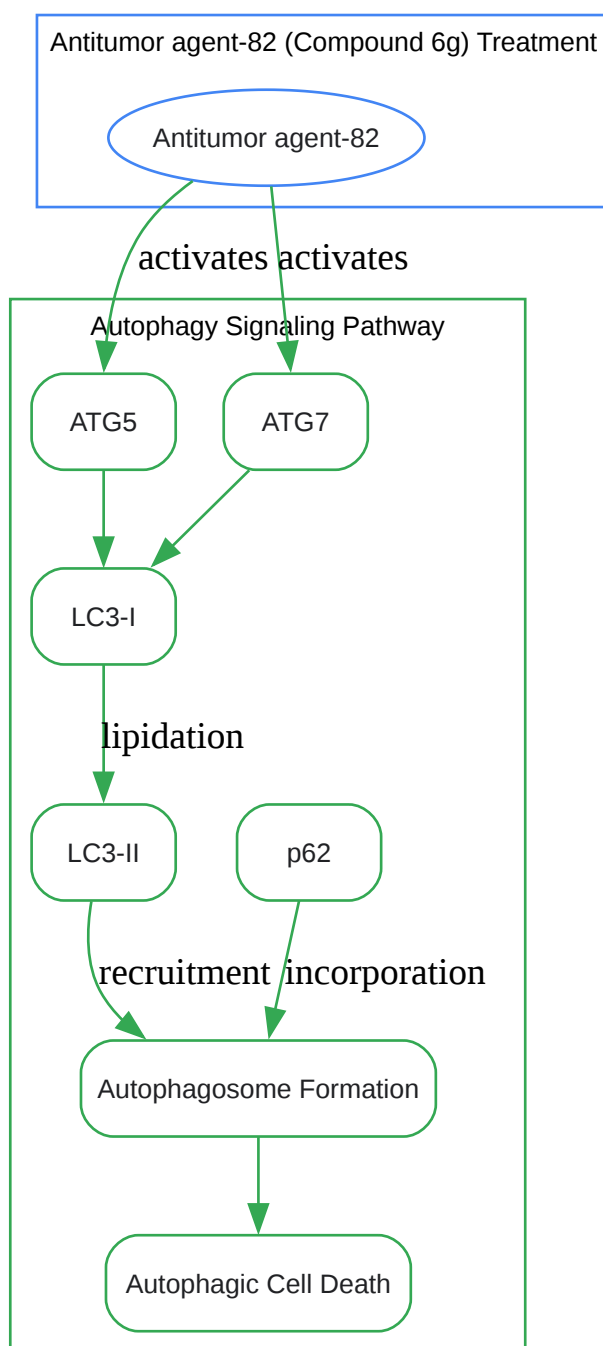
Chemical Structure and Physicochemical Properties

While a definitive chemical structure image is not readily available in the search results, it is described as a β -carboline derivative. The following properties have been reported:

Property	Value	Reference
Molecular Formula	C ₃₂ H ₄₂ N ₆	[1]
Molecular Weight	510.72 g/mol	[1]
CAS Number	3037605-45-8	[1]

Mechanism of Action: Autophagy Induction

Antitumor agent-82 (compound 6g) exerts its anticancer effects by inducing autophagy, a cellular process of degradation and recycling of cellular components. This is achieved through the activation of the ATG5/ATG7 signaling pathway.[1][2] Western blot analysis in HCT116 cells showed that treatment with this agent significantly increased the expression of LC3-II and p62, key markers of autophagy, without affecting the expression of caspase-3, cleaved caspase-3, or p53.[1][2]



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Caption: Signaling pathway of **Antitumor agent-82** (Compound 6g) inducing autophagy.

In Vitro Antitumor Activity

Antitumor agent-82 (compound 6g) has demonstrated anti-proliferative activity against a panel of human cancer cell lines.

Cell Line	Cancer Type	IC ₅₀ (μM)	Incubation Time	Reference
BGC-823	Gastric Cancer	24.8	48 h	[1][2]
MCF7	Breast Cancer	13.5	48 h	[1][2]
A375	Melanoma	11.5	48 h	[1][2]
786-O	Renal Cancer	2.71	48 h	[1][2]
HT-29	Colon Cancer	2.02	48 h	[1][2]
Blu-87	Not Specified	4.53	48 h	[1][2]
HCT116	Colon Cancer	Dose-dependent inhibition (0-4 μM)	0-7 days	[1][2]

In Vivo Antitumor Activity

In a mouse xenograft model, **Antitumor agent-82** (compound 6g) exhibited significant anti-cancer activity.

Animal Model	Dosage and Administration	Treatment Duration	Outcome	Reference
BALB/c mice	45 mg/kg; intraperitoneal injection	Every two days for 16 days	69.69% reduction in tumor weight	[1][2]

Experimental Protocol: Western Blot for Autophagy Markers

This protocol is a general guideline for detecting changes in LC3-II and p62 protein levels, key indicators of autophagy, in HCT116 cells treated with **Antitumor agent-82** (compound 6g).

- Cell Culture and Treatment:

- Culture HCT116 cells in appropriate media until they reach 70-80% confluency.
- Treat the cells with varying concentrations of **Antitumor agent-82** (e.g., 0-5 μ M) for desired time points (e.g., 0-60 hours). Include a vehicle control (e.g., DMSO).
- Protein Extraction:
 - Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature 20-30 μ g of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins on a 12-15% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against LC3B (detecting both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β -actin or GAPDH) as a loading control.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.

- Calculate the ratio of LC3-II to LC3-I or LC3-II to the loading control to assess autophagic flux. A decrease in p62 levels generally indicates autophagic degradation.

OT-82: A Potent and Selective NAMPT Inhibitor

OT-82 is a novel, orally active small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[3][4][5] It has shown strong efficacy against hematopoietic malignancies by inducing cell death in an NAD⁺ dependent manner.[2][5][6]

Chemical Structure and Physicochemical Properties

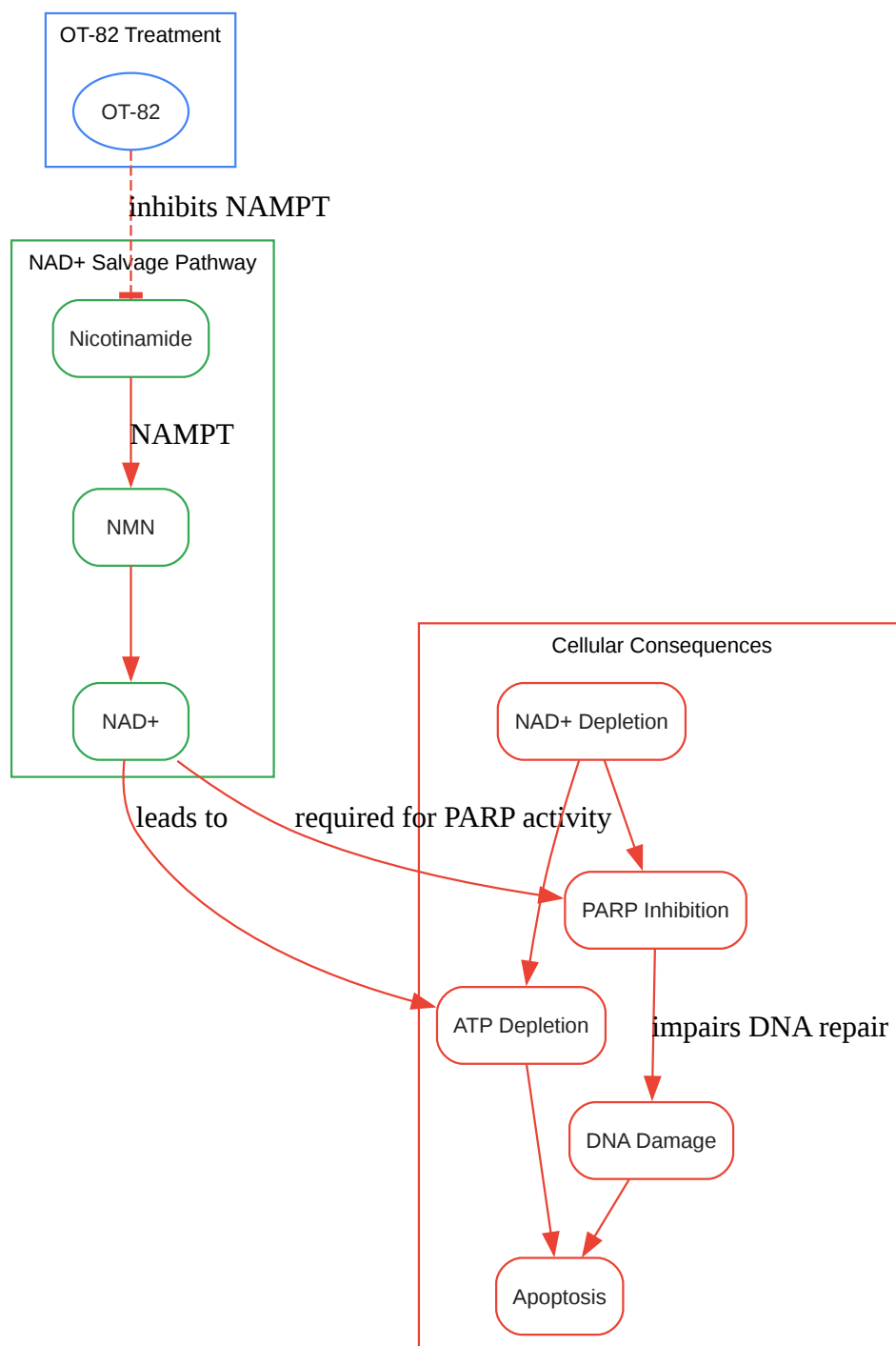
OT-82 is a well-characterized compound with the following properties:

Property	Value	Reference
Chemical Name	3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-(4-pyridinyl)-benzamide	[7]
Molecular Formula	C ₂₆ H ₂₁ FN ₄ O	[3][4][7]
Molecular Weight	424.47 g/mol	[3][4]
CAS Number	1800487-55-1	[3][4][7]
Appearance	Solid	[7]
Solubility	Soluble in DMSO and Methanol	[7]
Stability	≥ 4 years at -20°C	[7]

Mechanism of Action: NAMPT Inhibition

OT-82's primary mechanism of action is the inhibition of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) synthesis.[2][6] This inhibition leads to the depletion of cellular NAD⁺ and subsequently ATP, which are crucial for the high metabolic demands of cancer cells.[8] The depletion of NAD⁺ also impairs the function of NAD⁺-dependent enzymes like PARP-1, leading to increased DNA damage.[8] Ultimately,

these events trigger apoptosis, characterized by the activation of caspase-3, depolarization of the mitochondrial membrane, and an increase in cells with sub-G1 DNA content.[1][9]



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Caption: OT-82 inhibits NAMPT, leading to NAD+ depletion and apoptosis.

In Vitro Antitumor Activity

OT-82 has demonstrated potent cytotoxicity against a wide range of cancer cell lines, with particular sensitivity observed in hematopoietic malignancies.

Hematopoietic Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (nM)	Incubation Time	Reference
MV4-11	Acute Myeloid Leukemia	2.11	72 h	[5][9]
U937	Histiocytic Lymphoma	2.70	72 h	[5][9]
RS4;11	Acute Lymphoblastic Leukemia	1.05	72 h	[5][9]
PER485	Not Specified	1.36	72 h	[5][9]
Patient-derived ALL cells	Acute Lymphoblastic Leukemia	0.2 - 4.0	72 h	[8][10]

| Patient-derived AML cells | Acute Myeloid Leukemia | 3.31 (avg) | 72 h |[11] |

Non-Hematopoietic Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (nM)	Incubation Time	Reference
MCF-7	Breast Cancer	37.92	72 h	[5][9]
U87	Glioblastoma	29.52	72 h	[5][9]
HT29	Colon Cancer	15.67	72 h	[5][9]

| H1299 | Lung Cancer | 7.95 | 72 h |[5][9] |

In Vivo Antitumor Activity

OT-82 has shown significant in vivo efficacy in various xenograft models of hematopoietic malignancies.

Animal Model	Cancer Type	Treatment	Outcome	Reference
SCID mice with Burkitt's lymphoma xenograft	Burkitt's Lymphoma	20 or 40 mg/kg, oral gavage for 3 weeks	Increased survival to 56% (20 mg/kg) and 100% (40 mg/kg)	[1][9]
SCID mice with MV4-11 AML xenograft	Acute Myeloid Leukemia	25 or 50 mg/kg, oral, 6 days/week for 3 weeks	Tumor eradication	[12]
Mice with high-risk pediatric ALL PDX	Acute Lymphoblastic Leukemia	OT-82 single agent	Significant leukemia growth delay in 95% of models and disease regression in 86%	[8]
Mice with MV4-11 and HEL 92.1.7 xenografts	AML and Erythroleukemia	25 and 50 mg/kg	Increased survival and decreased tumor volume	[7]

Experimental Protocols

This protocol describes a general method for quantifying apoptosis in cancer cells treated with OT-82 using flow cytometry.

- Cell Culture and Treatment:
 - Seed cancer cells (e.g., MV4-11) at a density of 1×10^6 cells in a T25 flask.

- Treat cells with various concentrations of OT-82 (e.g., 0.01-100 nM) for 48 hours. Include a vehicle control and positive/negative controls for apoptosis.
- Cell Staining:
 - Harvest both adherent and floating cells and wash them twice with cold PBS.
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) staining solution.
 - Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the stained cells immediately (within 1 hour) using a flow cytometer.
 - Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
 - Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

This protocol provides a general framework for evaluating the in vivo efficacy of OT-82 in a hematological malignancy xenograft model.

- Animal Model and Tumor Implantation:
 - Use immunodeficient mice (e.g., NOD/SCID or SCID).
 - Inject human hematological cancer cells (e.g., 2×10^6 MV4-11 cells) subcutaneously or intravenously.
 - Monitor the mice for tumor establishment or signs of disease.

- Treatment:
 - Once tumors reach a palpable size or when the disease is established, randomize the mice into treatment and vehicle control groups.
 - Administer OT-82 at desired doses (e.g., 25 or 50 mg/kg) via oral gavage according to a predefined schedule (e.g., daily for 6 days a week for 3 weeks). The control group receives the vehicle (e.g., 30% HPBCD).
- Efficacy Evaluation:
 - Measure tumor volume regularly using calipers for subcutaneous models.
 - Monitor body weight and overall health of the mice.
 - For systemic models, monitor disease progression through methods like bioluminescence imaging or analysis of peripheral blood.
 - Monitor survival of the mice in each group.
- Pharmacodynamic Analysis (Optional):
 - At the end of the study, or at specific time points, tumors can be harvested to analyze biomarkers of drug activity, such as NAD⁺ levels or markers of apoptosis.

Historical Context: Antitumor Agents, 82 - Cytotoxic Sapogenols

An older publication from 1986 uses the title "Antitumor agents, 82" to describe the isolation and characterization of two cytotoxic sapogenols, hippocaesculin and barringtogenol-C 21-angelate, from the fruits of *Aesculus hippocastanum*.^[13] These compounds demonstrated cytotoxicity against KB cells. This usage of "Antitumor agents, 82" appears to be part of a series of publications and does not refer to the more recently described and distinct molecules, compound 6g and OT-82.

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